molecular formula C9H9BrN2O B13914536 6-Bromo-4-methoxy-3-methyl-1H-indazole

6-Bromo-4-methoxy-3-methyl-1H-indazole

Cat. No.: B13914536
M. Wt: 241.08 g/mol
InChI Key: MQGLUJCBRTYIBZ-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-bromo-4-methoxybenzaldehyde and methylhydrazine under acidic conditions can lead to the formation of the desired indazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclizations, are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-3-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine or methoxy groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazoles .

Scientific Research Applications

6-Bromo-4-methoxy-3-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methyl-1H-indazole
  • 4-Methoxy-3-methyl-1H-indazole
  • 6-Bromo-1H-indazole-4-carboxaldehyde

Uniqueness

6-Bromo-4-methoxy-3-methyl-1H-indazole is unique due to the combination of bromine, methoxy, and methyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-4-methoxy-3-methyl-2H-indazole

InChI

InChI=1S/C9H9BrN2O/c1-5-9-7(12-11-5)3-6(10)4-8(9)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

MQGLUJCBRTYIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)Br)OC

Origin of Product

United States

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